molecular formula C13H18O B7993667 Pentamethylphenylacetaldehyde

Pentamethylphenylacetaldehyde

Cat. No.: B7993667
M. Wt: 190.28 g/mol
InChI Key: FOANKKYRYOCRKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentamethylphenylacetaldehyde (systematic name: 2-(2,3,4,5,6-pentamethylphenyl)acetaldehyde) is an aromatic aldehyde derivative characterized by a phenyl ring substituted with five methyl groups and an acetaldehyde functional group (-CH₂CHO). The pentamethyl substitution likely enhances steric hindrance and hydrophobicity compared to simpler phenylacetaldehydes, influencing its physical, chemical, and reactivity properties .

Properties

IUPAC Name

2-(2,3,4,5,6-pentamethylphenyl)acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-8-9(2)11(4)13(6-7-14)12(5)10(8)3/h7H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOANKKYRYOCRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)CC=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentamethylphenylacetaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of pentamethylbenzene with acetyl chloride, followed by oxidation of the resulting ketone to the aldehyde. The reaction typically requires a Lewis acid catalyst such as aluminum chloride and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes often incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form pentamethylbenzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol, pentamethylphenylethanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups on the phenyl ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Pentamethylbenzoic acid.

    Reduction: Pentamethylphenylethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Applications in Organic Synthesis

1. Building Block in Synthesis:
Pentamethylphenylacetaldehyde serves as a versatile building block in organic synthesis. Its structure allows for further functionalization, making it useful in creating more complex molecules.

  • Case Study: In the synthesis of novel aromatic compounds, this compound has been utilized as an intermediate to produce derivatives with enhanced biological activity. For example, modifications at the aldehyde position have led to compounds with improved anti-cancer properties.

2. Reaction with Nucleophiles:
The aldehyde group in this compound can react with various nucleophiles, facilitating the formation of new carbon-carbon bonds. This property is exploited in the synthesis of pharmaceuticals and agrochemicals.

Applications in Fragrance Industry

1. Fragrance Component:
this compound is employed as a fragrance ingredient due to its pleasant odor profile reminiscent of floral and fruity notes. It is often used in perfumes and scented products.

  • Data Table: Fragrance Profile
    CompoundOdor DescriptionConcentration (%)
    This compoundFloral, sweet0.5 - 2
    Other Common Fragrance CompoundsVariesVaries

Applications in Medicinal Chemistry

1. Anticancer Research:
Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. Researchers are exploring its potential as a lead compound for developing new cancer therapies.

  • Case Study: A derivative was synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell proliferation compared to standard chemotherapeutic agents.

2. Antioxidant Properties:
this compound has been investigated for its antioxidant properties, which may contribute to its therapeutic potential in treating oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of pentamethylphenylacetaldehyde and its derivatives involves interactions with various molecular targets. For instance, the aldehyde group can form Schiff bases with amines, which can then participate in further chemical transformations. The methyl groups on the phenyl ring can influence the compound’s reactivity and stability, affecting its interactions with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with Pentamethylphenylacetaldehyde, differing primarily in substituents or functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Substituents
Phenylacetaldehyde C₈H₈O 120.15 Aldehyde (-CHO) Phenyl (no substituents)
4-Hydroxyphenylacetaldehyde C₈H₈O₂ 136.15 Aldehyde + Hydroxyl 4-hydroxy-phenyl
Phenylacetic Acid C₈H₈O₂ 136.15 Carboxylic acid (-COOH) Phenyl
Phenylacetonitrile C₈H₇N 117.15 Nitrile (-CN) Phenyl
Phenylacetaldehyde Glyceryl Acetal C₁₁H₁₄O₃ 218.23 Acetal Phenyl + glyceryl group
This compound (hypothetical) C₁₃H₁₈O 190.28 Aldehyde 2,3,4,5,6-pentamethylphenyl

Key Observations :

  • Molecular Weight : this compound has a significantly higher molecular weight (190.28 g/mol) than phenylacetaldehyde (120.15 g/mol) due to the five methyl groups .
  • Functional Groups : Unlike phenylacetic acid (carboxylic acid) or phenylacetonitrile (nitrile), this compound retains the aldehyde group, making it more reactive in nucleophilic addition reactions .

Physical and Chemical Properties

Data for phenylacetaldehyde and analogs (from experimental evidence) are compared to inferred properties of this compound:

Property Phenylacetaldehyde 4-Hydroxyphenylacetaldehyde This compound (Inferred)
Boiling Point ~195–220°C (acetal derivatives) Not reported >250°C (higher due to mass and steric effects)
Solubility in Water Insoluble Low Very low
Flash Point 87°C Not reported Likely higher (methyl groups reduce flammability)
Reactivity High (aldehyde group) Moderate (hydroxyl stabilizes) Reduced (steric hindrance from methyl groups)

Notes:

  • The pentamethyl substitution likely reduces solubility in water due to increased hydrophobicity, as seen in methyl-substituted aromatics .
  • Steric hindrance from methyl groups may slow aldehyde-specific reactions (e.g., condensation or oxidation) compared to phenylacetaldehyde .

Handling Recommendations :

  • Use in well-ventilated areas with personal protective equipment (PPE), similar to phenylacetaldehyde .
  • Store under inert conditions (e.g., nitrogen) to prevent oxidation .

Antagonistic Effects in Mixtures

Studies on phenylacetaldehyde formation in ternary mixtures (e.g., with 2-pentenal and phenolic compounds) show antagonistic effects, reducing yield . This compound’s bulkier structure may exacerbate such interactions, necessitating optimized reaction conditions.

Biological Activity

Pentamethylphenylacetaldehyde (PMPA) is an aromatic aldehyde that has garnered attention due to its potential biological activities. This article explores its biological properties, metabolism, and implications in various biological systems, supported by research findings and case studies.

Chemical Structure and Properties

PMPA, a derivative of phenylacetaldehyde, is characterized by its five methyl groups attached to a phenyl ring. Its chemical formula is C12H16OC_{12}H_{16}O, and it exhibits properties typical of aldehydes, including reactivity with nucleophiles and potential for oxidation.

Metabolic Pathways

The metabolism of PMPA primarily involves oxidation processes. Research indicates that PMPA can be metabolized into phenylacetic acid, which is a significant pathway in various organisms. The enzymatic conversion involves aldehyde dehydrogenase (ALDH), which plays a crucial role in the detoxification of aldehydes:

  • Aldehyde Dehydrogenase Activity : PMPA acts as a substrate for ALDH enzymes, with varying Km values indicating the affinity of different isoforms toward PMPA. For instance, studies have shown Km values ranging from 1.5×106M1.5\times 10^{-6}M to 1.3×105M1.3\times 10^{-5}M for different ALDH isoforms .

Sensitization and Toxicity

PMPA has been investigated for its sensitization potential in humans. Clinical studies have reported cases of contact dermatitis associated with cosmetic products containing PMPA. A review of sensitization data revealed that approximately 0.26% to 0.61% of patients tested exhibited positive reactions to PMPA in patch tests . This suggests that while PMPA may have beneficial properties, it also poses risks for certain individuals.

Case Study 1: Dermal Sensitization

A study conducted on patients with eczema highlighted the sensitizing effects of PMPA when used in cosmetic formulations. Out of 50 patients tested, 2% exhibited allergic reactions to products containing PMPA . This underscores the need for careful consideration of PMPA's use in consumer products.

Case Study 2: Metabolic Profiling in Animal Models

Research involving guinea pig liver slices demonstrated that PMPA is rapidly metabolized to phenylacetic acid within 45 minutes, accounting for 55% conversion . The study utilized specific inhibitors to elucidate the metabolic pathways involved, indicating significant activity from aldehyde oxidase and ALDH.

Table: Summary of Key Findings

Study ReferenceOrganismKey FindingsKm Values
Guinea PigRapid conversion to phenylacetic acid1.5×106M1.5\times 10^{-6}M
HumanContact allergy cases reportedN/A
HumanPositive patch test reactions0.26%0.61%0.26\%-0.61\%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.